molecular formula C17H15NO5 B11177715 Methyl 4-({[2-(acetyloxy)phenyl]carbonyl}amino)benzoate

Methyl 4-({[2-(acetyloxy)phenyl]carbonyl}amino)benzoate

Cat. No.: B11177715
M. Wt: 313.30 g/mol
InChI Key: GPPYVEJHTZOVEE-UHFFFAOYSA-N
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Description

Methyl 4-[2-(acetyloxy)benzamido]benzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ester group (methyl ester) and an acetyloxy group attached to the benzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(acetyloxy)benzamido]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol, followed by the acylation of the resulting methyl 4-aminobenzoate with acetic anhydride. The reaction conditions generally include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acylation step is usually carried out under reflux conditions to ensure complete conversion of the amine to the amide.

Industrial Production Methods

In an industrial setting, the production of methyl 4-[2-(acetyloxy)benzamido]benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(acetyloxy)benzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or esters.

Scientific Research Applications

Methyl 4-[2-(acetyloxy)benzamido]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 4-[2-(acetyloxy)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzamido moiety can interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-[2-(acetyloxy)benzamido]benzoate can be compared with other similar compounds, such as:

    Methyl 4-(2-(octyloxy)benzamido)benzoate: Similar structure but with an octyloxy group instead of an acetyloxy group.

    Methyl 4-(benzoylamino)methoxybenzoate: Contains a benzoylamino group instead of an acetyloxy group.

    Methyl 4-acetamido-2-methoxybenzoate: Features a methoxy group in place of the acetyloxy group.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

methyl 4-[(2-acetyloxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H15NO5/c1-11(19)23-15-6-4-3-5-14(15)16(20)18-13-9-7-12(8-10-13)17(21)22-2/h3-10H,1-2H3,(H,18,20)

InChI Key

GPPYVEJHTZOVEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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